Dansyl-tyr-val-gly Exhibits 186-Fold Higher Catalytic Efficiency (V/K) than N-Dansyl-Tyr-Val-D-Ala for PAM
In a direct head-to-head kinetic comparison using identical reaction conditions and the same source of PAM, dansyl-tyr-val-gly demonstrated a catalytic efficiency (V/K) that is approximately 186-fold higher than that of the D-alanine analog N-dansyl-Tyr-Val-D-Ala. The (V/K)app for dansyl-tyr-val-gly was (5.0 ± 0.7) × 10⁵ M⁻¹ s⁻¹, compared to (3.0 ± 0.2) × 10⁴ M⁻¹ s⁻¹ for the D-alanine variant [1]. This substantial difference in catalytic efficiency underscores the critical importance of the C-terminal glycine residue for optimal substrate recognition and turnover by PAM.
| Evidence Dimension | Catalytic efficiency (V/K) for peptidylglycine α-amidating monooxygenase (PAM) |
|---|---|
| Target Compound Data | (5.0 ± 0.7) × 10⁵ M⁻¹ s⁻¹ |
| Comparator Or Baseline | N-dansyl-Tyr-Val-D-Ala: (3.0 ± 0.2) × 10⁴ M⁻¹ s⁻¹ |
| Quantified Difference | ~186-fold higher V/K for dansyl-tyr-val-gly |
| Conditions | Steady-state kinetics using purified PAM under identical reaction conditions (100 mM MES, pH 5.5, 37°C) |
Why This Matters
This kinetic superiority directly translates to higher assay sensitivity and lower substrate consumption, making dansyl-tyr-val-gly the preferred substrate for accurate kinetic characterization and high-throughput inhibitor screening of PAM.
- [1] McIntyre NR, Lowe EW Jr, Merkler DJ. Kinetic and inhibition studies on substrate channelling in the bifunctional enzyme catalysing C-terminal amidation. Table 3: Kinetics of N-dansyl-Tyr-Val-(D)-Ala amidation compared directly to N-dansyl-Tyr-Val-Gly amidation. PMC2668526. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC2668526/table/T3/ View Source
